1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Overview
Description
Pyrazolo[3,4-d]pyrimidines are a class of compounds that have gained significant interest in medicinal chemistry . They are often used as scaffolds in the development of kinase inhibitors for the treatment of various diseases, including cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines often involves the reaction of an appropriate precursor with a suitable reagent . The exact method can vary depending on the specific substituents present on the pyrazolo[3,4-d]pyrimidine scaffold .Molecular Structure Analysis
The pyrazolo[3,4-d]pyrimidine scaffold is a fused nitrogen-containing heterocycle . It is an isostere of the adenine ring of ATP, allowing molecules containing this scaffold to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines can vary widely depending on the specific substituents present on the scaffold .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific pyrazolo[3,4-d]pyrimidine compound can vary depending on its specific structure .Scientific Research Applications
Antimicrobial Activity
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol derivatives have shown promising results in antimicrobial activities. Several studies have synthesized various derivatives of this compound, which exhibited moderate to outstanding antimicrobial activity against a range of bacteria and fungi, such as Streptococcus pneumonia, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus fumigatus, and Candida albicans. For instance, a compound identified as “5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol” displayed superior antimicrobial activity compared to standard drugs like ampicillin and gentamicin (El-sayed et al., 2017) (Eweas et al., 2011).
Anticancer Properties
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potential as anticancer agents. Compounds possessing this structure, especially those with specific substitutions, have shown potent and broad-spectrum anticancer activities against various human cancer cell lines. They induce apoptosis and inhibit key enzymes like human topoisomerase IIα, suggesting their potential as therapeutic agents in cancer treatment (Singla et al., 2017).
Structural and Molecular Studies
These compounds have been the subject of various structural and molecular studies. For example, their crystal structures have been analyzed to understand the effect of different substituents on intermolecular stacking and hydrogen bonding patterns. This research is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals (Avasthi et al., 2002) (Wang et al., 2012).
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . It has been identified as a promising target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound exerts its inhibitory effect by binding to the active site of CDK2, as confirmed by molecular docking simulations .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By inhibiting CDK2, this compound prevents the phosphorylation of key components necessary for cell proliferation . This disruption in the cell cycle can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
In silico admet studies have shown that similar compounds possess suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is a significant reduction in cell proliferation, particularly in cancer cells . The compound has shown superior cytotoxic activities against various cancer cell lines . It also induces significant alterations in cell cycle progression and triggers apoptosis within cancer cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, altering their activity and thus affecting metabolic pathways. For instance, it has been shown to interact with kinases, which are crucial in regulating cellular signaling pathways . The thiol group in this compound can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with signaling pathways such as the MAPK/ERK pathway . Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins. The impact on cellular metabolism includes alterations in glycolysis and oxidative phosphorylation, which are critical for energy production and cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either blocking substrate access or stabilizing the enzyme in an active conformation . For example, its interaction with kinases can inhibit their phosphorylation activity, leading to downstream effects on cell signaling . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and effectively modulate target pathways . At higher doses, toxic or adverse effects such as hepatotoxicity and nephrotoxicity have been reported . Threshold effects are also observed, where a certain concentration of this compound is required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by inhibiting or activating key enzymes in pathways such as glycolysis and the citric acid cycle . Additionally, this compound can influence the levels of metabolites, leading to changes in cellular energy balance and biosynthetic processes .
Properties
IUPAC Name |
1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c17-12-10-6-15-16(11(10)13-8-14-12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCUJURZNGAVEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(=S)N=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333679 | |
Record name | 1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642524 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56156-23-1 | |
Record name | 1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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